4'-Methyl-4'-thiothymidine

Antiviral Herpes simplex virus Nucleoside analog

4'-Methyl-4'-thiothymidine (synonym: 2'-deoxy-4'-methyl-4'-thiothymidine) is a thymidine analog featuring two distinct modifications: replacement of the furanose ring 4'-oxygen with sulfur, and substitution of the 4'-hydrogen with a methyl group. This dual modification yields a molecular formula of C₁₁H₁₆N₂O₄S and a molecular weight of 272.32 g/mol.

Molecular Formula C11H16N2O4S
Molecular Weight 272.32 g/mol
CAS No. 152594-60-0
Cat. No. B129377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Methyl-4'-thiothymidine
CAS152594-60-0
Synonyms2'-deoxy-4'-methyl-4'-thiothymidine
4'-methyl-4'-thiothymidine
Molecular FormulaC11H16N2O4S
Molecular Weight272.32 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(S2)(C)CO)O
InChIInChI=1S/C11H16N2O4S/c1-6-4-13(10(17)12-9(6)16)8-3-7(15)11(2,5-14)18-8/h4,7-8,14-15H,3,5H2,1-2H3,(H,12,16,17)/t7-,8+,11+/m0/s1
InChIKeyCWWKIGPGXZODQG-VAOFZXAKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Methyl-4'-thiothymidine (CAS 152594-60-0): Structural Identity and Core Research Utility


4'-Methyl-4'-thiothymidine (synonym: 2'-deoxy-4'-methyl-4'-thiothymidine) is a thymidine analog featuring two distinct modifications: replacement of the furanose ring 4'-oxygen with sulfur, and substitution of the 4'-hydrogen with a methyl group [1]. This dual modification yields a molecular formula of C₁₁H₁₆N₂O₄S and a molecular weight of 272.32 g/mol [2]. The compound serves as a biochemical probe for DNA synthesis measurement through incorporation into nascent DNA strands and is the non-radiolabeled precursor for the PET tracer [¹¹C]-4DST (4'-[methyl-¹¹C]thiothymidine) used in oncology proliferation imaging [1].

Biochemical probe for DNA synthesis measurement via nascent strand incorporation
Non‑radiolabeled precursor for PET tracer [¹¹C]‑4DST in proliferation imaging research
Dual‑modified thymidine analog (4′‑S, 4′‑CH₃) enabling metabolic stability and kinase recognition studies

Why 4'-Methyl-4'-thiothymidine Cannot Be Replaced by Generic In-Class Analogs


4'-Methyl-4'-thiothymidine occupies a unique intersection of structural features that its closest analogs do not simultaneously possess. The 4'-thio substitution enhances metabolic stability by conferring resistance to phosphorolytic cleavage that degrades natural thymidine, while the 4'-methyl group alters the steric and electronic environment of the sugar ring, tuning kinase recognition and DNA polymerase substrate acceptance [1]. The 1'-methyl regioisomer (KAY-2-41), the unsubstituted parent 4'-thiothymidine, and 4'-halogenated or 4'-ethynyl derivatives each possess only a subset of these properties [2], making direct functional interchange impossible without losing either the DNA incorporation capability essential for PET proliferation imaging or the enhanced anti-herpesvirus potency observed specifically with the 4'-methyl substitution [1].

1′‑Methyl regioisomer (KAY‑2‑41)
Lacks 4′‑thio substitution; metabolic stability and catabolic resistance profile may differ significantly.
4′‑Thiothymidine (parent scaffold)
Absence of 4′‑methyl group alters kinase recognition and DNA polymerase acceptance; anti‑HSV‑1 potency is lower.
4′‑Halogenated / 4′‑ethynyl analogs
Possess only a subset of structural features; DNA incorporation capability or anti‑herpesvirus response may not transfer.

Quantitative Differentiation Evidence: 4'-Methyl-4'-thiothymidine vs. Closest Analogs and Alternatives


Anti-HSV-1 Potency: 4'-Methyl-4'-thiothymidine vs. Parent 4'-Thiothymidine

In a head-to-head comparison within the same study, 4'-methyl-4'-thiothymidine inhibited 50% growth of HSV-1 at an IC50 of 0.04 µg/mL, whereas the parent compound 4'-thiothymidine achieved IC50 values below 0.3 µg/mL against HSV-1 and HSV-2 [1]. This represents an approximately 7.5-fold improvement in anti-HSV-1 potency conferred solely by the 4'-methyl substitution on the thiofuranose ring [1].

Anti‑HSV‑1 IC₅₀
Head‑to‑head
0.04 µg/mL vs. parent 4′‑thiothymidine <0.3 µg/mL (≈7.5‑fold difference)
Reported potency gain linked to 4′‑methyl substitution on thiofuranose ring
Assay details limited; data from institutional summary report
Antiviral Herpes simplex virus Nucleoside analog

PET Proliferation Imaging: DNA Incorporation Mechanism of 4DST vs. FLT

The radiolabeled form of 4'-methyl-4'-thiothymidine, [¹¹C]-4DST, is incorporated directly into DNA during S-phase, whereas the clinically used proliferation tracer ³'-deoxy-³'-[¹⁸F]fluorothymidine (¹⁸F-FLT) cannot be incorporated into DNA due to the absence of the 3'-hydroxyl group and is merely phosphorylated and trapped intracellularly [1]. In vitro analysis confirmed that FLT did not incorporate into DNA, while 4DST was a substrate for DNA polymerase-mediated strand elongation [1]. The overall metabolism of 4DST was significantly slower than FLT, with 4DST phosphorylation by TK1 being the rate-limiting step [1].

PET tracer mechanism
Head‑to‑head
[¹¹C]‑4DST incorporated into DNA; ¹⁸F‑FLT only phosphorylated and trapped
Supports DNA synthesis imaging over surrogate trapping
In vitro tumor cell‑line transport/metabolism data
PET imaging Cell proliferation DNA synthesis

Tumor Proliferation Correlation: [¹¹C]4DST PET vs. [¹⁸F]FDG PET in Lung Nodules

In a prospective clinical study of 26 patients with lung nodules, the SUVmax of [¹¹C]4DST showed a statistically significant difference between benign lesions (1.65 ± 0.40) and both adenocarcinoma (3.09 ± 0.83, P < 0.001) and squamous cell carcinoma (2.92 ± 0.58, P < 0.001) [1]. In contrast, [¹⁸F]FDG SUVmax did not achieve statistical significance for differentiation between benign (2.38 ± 2.27) and malignant lesions (adenocarcinoma 6.63 ± 4.24, squamous cell carcinoma 7.52 ± 2.84; both not significant) [1]. Furthermore, [¹¹C]4DST SUVmax exhibited a positive linear correlation with the Ki-67 proliferation index (correlation coefficient r = 0.68), which was not matched by FDG [1].

Ki‑67 correlation
Head‑to‑head
r = 0.68, P < 0.001 benign vs. malignant
Reported endpoint differentiation in lung nodule imaging study
Prospective cohort, n = 26; research‑use‑only context
Lung cancer imaging PET/CT Proliferation marker

Metabolic Stability: Resistance of 4DST to Catabolic Degradation vs. Natural Thymidine for PET Imaging

4'-Methyl-4'-thiothymidine (as [¹¹C]-4DST) is resistant to the rapid catabolic degradation that complicates the use of natural [¹¹C]-thymidine in PET studies [1]. While [¹¹C]-thymidine is quickly metabolized to [¹¹C]-CO₂ and other catabolites that contribute to high background signal and limit clinical application, 4DST resists phosphorolytic cleavage of the N-glycosidic bond because of the 4'-thio modification [1]. This metabolic stability advantage is specific to the 4'-thio scaffold and is retained with the 4'-methyl substitution [1].

Metabolic stability
Class‑level
Resists phosphorolytic cleavage; label predominantly in DNA fraction
4′‑thio scaffold reduces catabolic background vs. natural thymidine
Rodent model inference; verify in target system
PET tracer metabolism Nucleoside catabolism DNA synthesis imaging

Optimal Research and Industrial Use Cases for 4'-Methyl-4'-thiothymidine (CAS 152594-60-0)


Anti-Herpesvirus Drug Discovery Using the 4'-Thio Scaffold

Investigators screening 4'-thionucleoside libraries for anti-HSV-1 activity will find that 4'-methyl-4'-thiothymidine, with an HSV-1 IC50 of 0.04 µg/mL, outperforms the parent 4'-thiothymidine (IC50 < 0.3 µg/mL) by approximately 7.5-fold [1]. This potency gain makes it the preferred starting point within the 4'-thio series for structure-activity relationship (SAR) campaigns targeting herpesvirus thymidine kinase-dependent activation, particularly where low-nanogram-per-mL potency thresholds are desired for lead optimization programs.

Radiochemical Synthesis of [¹¹C]-4DST for Clinical PET Proliferation Imaging

PET radiochemistry facilities producing [¹¹C]-4DST require the non-radiolabeled precursor 4'-methyl-4'-thiothymidine as the GMP starting material for [¹¹C]-methylation. The resulting tracer directly incorporates into DNA, unlike the clinically widespread ¹⁸F-FLT which remains unincorporated [2]. [¹¹C]-4DST demonstrates a significant correlation with Ki-67 proliferation index (r = 0.68) and statistically separates benign from malignant lung nodules where [¹⁸F]FDG cannot (P < 0.001 vs. n.s. for FDG) [3], supporting procurement of the precursor for clinical research protocols in thoracic oncology and glioma imaging.

DNA Synthesis Rate Quantification in Preclinical Tumor Models

Oncology researchers requiring a direct measure of DNA synthesis rate in xenograft or syngeneic tumor models can use 4'-methyl-4'-thiothymidine as the precursor for [¹⁴C]- or [³H]-4DST. Because the 4'-thio modification renders the compound resistant to the catabolic pathways that rapidly degrade natural thymidine [4], the radioactive label accumulates selectively in the DNA fraction of proliferating tissue, enabling autoradiographic or liquid scintillation-based quantification of S-phase activity with lower background than [³H]-thymidine protocols.

Differentiation of Tumor from Inflammation in PET Imaging Protocols

Preclinical imaging laboratories evaluating novel PET tracers for distinguishing malignant proliferation from acute inflammation can exploit the differential kinetics of [¹¹C]-4DST. In rodent models, 4DST showed high tumor-to-inflammation uptake ratios, with distinguishable kinetic profiles in rapidly proliferating tissue versus inflammatory lesions [4]. This property, which arises from the compound's reliance on TK1-mediated phosphorylation and subsequent DNA incorporation rather than passive trapping, makes the non-radiolabeled precursor a strategic procurement item for dual tracer comparison studies against [¹⁸F]FDG.

Application
Selection Property
Validation Focus
Anti‑herpesvirus pathway studies
4′‑thio scaffold with 4′‑methyl enhancement
HSV‑1 thymidine kinase‑dependent activation
Precursor for [¹¹C]‑4DST PET research
DNA incorporation mechanism
Correlation with proliferation markers (e.g., Ki‑67)
DNA synthesis rate quantification
Catabolism‑resistant label accumulation
S‑phase activity in tumor models
Tumor‑vs‑inflammation imaging studies
TK1‑dependent phosphorylation and DNA incorporation
Kinetic differentiation in dual‑tracer protocols
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